N-(2-chloro-6-fluorobenzyl)-N-pentylamine
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Overview
Description
N-(2-chloro-6-fluorobenzyl)-N-pentylamine is an organic compound characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and an amine group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-pentylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyl chloride. The general reaction scheme is as follows:
2-chloro-6-fluorobenzyl chloride+pentylamine→this compound+HCl
The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-N-pentylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzylamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-N-pentylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of chlorine and fluorine atoms on the benzyl group can enhance its binding properties and influence its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl alcohol
- 2-chloro-6-fluorobenzylamine
Uniqueness
N-(2-chloro-6-fluorobenzyl)-N-pentylamine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The pentylamine moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFN/c1-2-3-4-8-15-9-10-11(13)6-5-7-12(10)14/h5-7,15H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNAQKIZCDMLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=C(C=CC=C1Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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